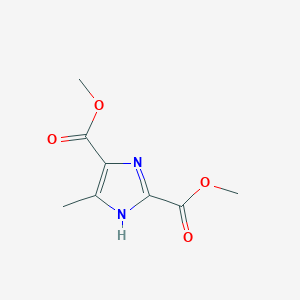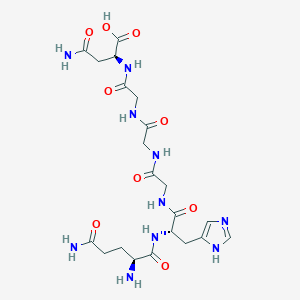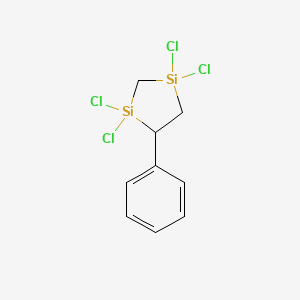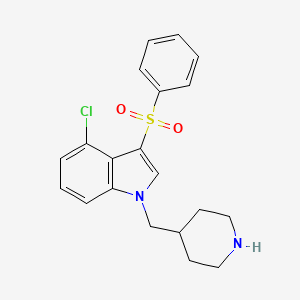
1H-Indole, 4-chloro-3-(phenylsulfonyl)-1-(4-piperidinylmethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Indole, 4-chloro-3-(phenylsulfonyl)-1-(4-piperidinylmethyl)- is a synthetic organic compound that belongs to the indole family. Indoles are heterocyclic aromatic organic compounds widely found in nature and are significant in various biological processes. This particular compound is characterized by the presence of a chloro group, a phenylsulfonyl group, and a piperidinylmethyl group attached to the indole core.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Indole, 4-chloro-3-(phenylsulfonyl)-1-(4-piperidinylmethyl)- typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Indole Core: Starting from aniline derivatives, the Fischer indole synthesis can be employed.
Introduction of the Chloro Group: Chlorination of the indole core using reagents like thionyl chloride or phosphorus pentachloride.
Sulfonylation: Reaction with phenylsulfonyl chloride in the presence of a base like pyridine.
Attachment of Piperidinylmethyl Group: Alkylation using piperidine and formaldehyde under reductive amination conditions.
Industrial Production Methods
Industrial production methods would scale up the laboratory synthesis, optimizing reaction conditions for higher yields and purity. This might involve continuous flow reactors, automated synthesis, and stringent quality control measures.
Analyse Des Réactions Chimiques
Types of Reactions
1H-Indole, 4-chloro-3-(phenylsulfonyl)-1-(4-piperidinylmethyl)- can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Employing reducing agents such as lithium aluminum hydride or hydrogenation catalysts.
Substitution: Nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols, electrophiles like alkyl halides.
Major Products
The major products formed depend on the specific reaction conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to dechlorinated or desulfonylated products.
Applications De Recherche Scientifique
Chemistry: As a building block for more complex molecules.
Biology: Studying its interactions with biological macromolecules.
Medicine: Investigating its potential as a pharmaceutical agent.
Industry: Use in the synthesis of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1H-Indole, 4-chloro-3-(phenylsulfonyl)-1-(4-piperidinylmethyl)- would involve its interaction with specific molecular targets, such as enzymes or receptors. The chloro and sulfonyl groups might play a role in binding affinity and specificity, while the piperidinylmethyl group could influence the compound’s pharmacokinetic properties.
Comparaison Avec Des Composés Similaires
Similar Compounds
1H-Indole, 3-(phenylsulfonyl)-1-(4-piperidinylmethyl)-: Lacks the chloro group.
1H-Indole, 4-chloro-3-(methylsulfonyl)-1-(4-piperidinylmethyl)-: Has a methylsulfonyl group instead of phenylsulfonyl.
1H-Indole, 4-chloro-3-(phenylsulfonyl)-1-methyl-: Lacks the piperidinylmethyl group.
Uniqueness
The presence of the chloro, phenylsulfonyl, and piperidinylmethyl groups in 1H-Indole, 4-chloro-3-(phenylsulfonyl)-1-(4-piperidinylmethyl)- makes it unique in terms of its chemical reactivity and potential biological activity. These functional groups can significantly influence the compound’s properties and applications.
Propriétés
Numéro CAS |
651334-74-6 |
|---|---|
Formule moléculaire |
C20H21ClN2O2S |
Poids moléculaire |
388.9 g/mol |
Nom IUPAC |
3-(benzenesulfonyl)-4-chloro-1-(piperidin-4-ylmethyl)indole |
InChI |
InChI=1S/C20H21ClN2O2S/c21-17-7-4-8-18-20(17)19(26(24,25)16-5-2-1-3-6-16)14-23(18)13-15-9-11-22-12-10-15/h1-8,14-15,22H,9-13H2 |
Clé InChI |
AOYFKPWGFYIXDA-UHFFFAOYSA-N |
SMILES canonique |
C1CNCCC1CN2C=C(C3=C2C=CC=C3Cl)S(=O)(=O)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


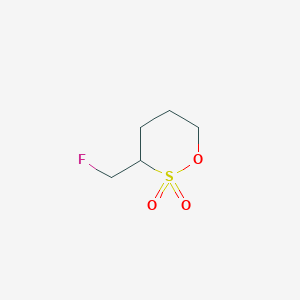
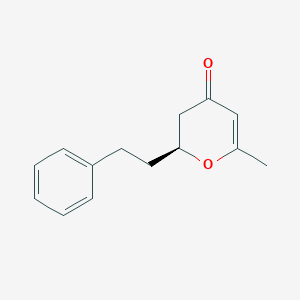

![2-(Benzo[d]oxazol-2-yl)-4-iodophenol](/img/structure/B12536419.png)
![Benzamide, 3-[5-[[(4-chlorophenyl)methyl]amino]-3-pyridinyl]-](/img/structure/B12536422.png)
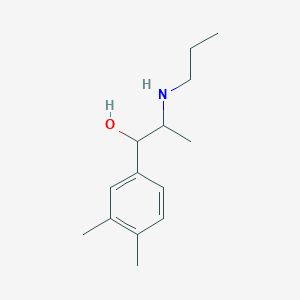
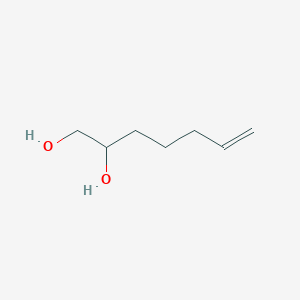
![6-[2-tert-butyl-5-(2,4-difluorophenyl)-1H-imidazol-4-yl]-1-propan-2-ylsulfonylbenzimidazol-2-amine;methanesulfonic acid](/img/structure/B12536448.png)
![1-Pyrrolidinecarboxylic acid, 3-(5-chloro-2-iodo-1H-pyrrolo[2,3-b]pyridin-3-yl)-, 1,1-dimethylethyl ester](/img/structure/B12536456.png)
![4-cyano-N-[(2R)-2-piperazin-1-ylpropyl]-N-pyridin-2-ylbenzamide](/img/structure/B12536464.png)
